Cas no 1341352-87-1 (1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine)

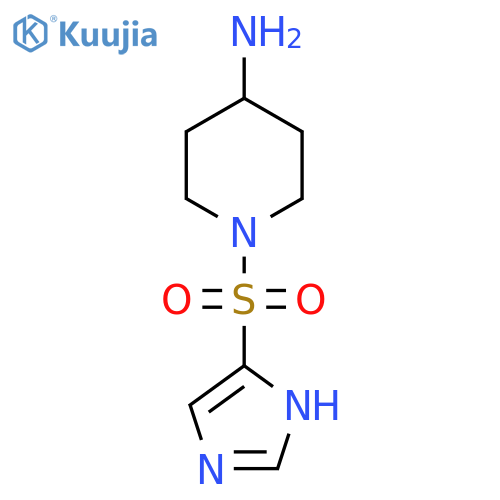

1341352-87-1 structure

商品名:1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine

CAS番号:1341352-87-1

MF:C8H14N4O2S

メガワット:230.287359714508

CID:5207929

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine

- 1-(1H-Imidazole-4-sulfonyl)-piperidin-4-ylamine

-

- インチ: 1S/C8H14N4O2S/c9-7-1-3-12(4-2-7)15(13,14)8-5-10-6-11-8/h5-7H,1-4,9H2,(H,10,11)

- InChIKey: KCWBJKFBOCNBPP-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=CN1)(N1CCC(CC1)N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 305

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 101

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM494551-1g |

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine |

1341352-87-1 | 97% | 1g |

$510 | 2023-03-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610628-1g |

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine |

1341352-87-1 | 97% | 1g |

¥3570.0 | 2023-04-03 |

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1341352-87-1 (1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量